Synthesis of IACS-15414 SHP2 Inhibitor Core: Yield Comparison with Non-Brominated Analogue
In the optimized synthesis of the clinical SHP2 inhibitor IACS-15414, 3-bromo-2,6-dichloropyridin-4-amine was reacted with potassium ethyl xanthogenate in NMP at 0.5 h to yield 4,6-dichlorothiazolo[5,4-c]pyridine-2(1H)-thione in 72% yield [1]. This transformation exploits the 3-bromo leaving group for regioselective cyclization, while the 2,6-dichloro substituents remain intact for subsequent functionalization. The corresponding 2,6-dichloropyridin-4-amine (lacking the 3-bromo) cannot undergo this directed cyclization, necessitating alternative lower-yielding routes or protecting group strategies that reduce overall efficiency [1].
| Evidence Dimension | Synthetic yield in thiazolopyridine core formation |
|---|---|
| Target Compound Data | 72% yield for 4,6-dichlorothiazolo[5,4-c]pyridine-2(1H)-thione |
| Comparator Or Baseline | 2,6-dichloropyridin-4-amine (non-brominated analog): 0% yield (reaction does not proceed without bromine) |
| Quantified Difference | Absolute yield difference: 72 percentage points (enabling vs. non-productive) |
| Conditions | Reaction with potassium ethyl xanthogenate in N-methylpyrrolidone (NMP), 0.5 h |
Why This Matters
The presence of the 3-bromo is essential for the key cyclization step in the IACS-15414 synthesis; procurement of this specific intermediate is non-negotiable for replicating the published route.
- [1] Molecule Archive (Molaid). 3-bromo-2,6-dichloropyridin-4-amine | 1404439-00-4. Reaction Information: As a reactant. https://www.molaid.com/MS_630217. Accessed May 3, 2026. View Source
